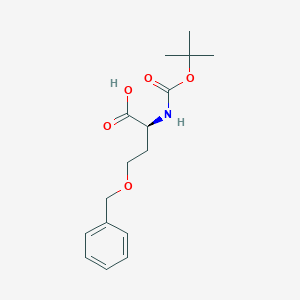

Boc-O-benzyl-L-beta-homoserine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

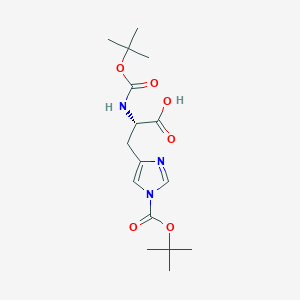

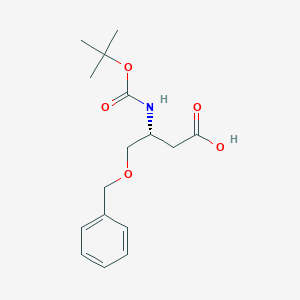

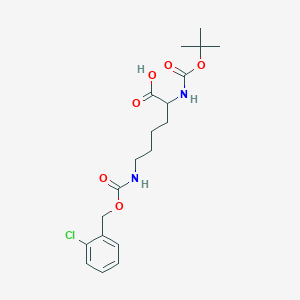

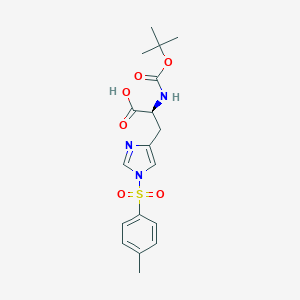

Boc-O-benzyl-L-beta-homoserine, also known as Boc-β-Homoser(Bzl)-OH, is a compound with the empirical formula C16H23NO5 and a molecular weight of 309.36 . It is used as a building block for the synthesis of L-β-homoserine-derived β 2,3 -amino acids by β-alkylation and peptides containing these amino acids .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)NC@@HCC(O)=O . This indicates that the molecule contains a tert-butoxycarbonyl (Boc) group, a benzyl group, and a beta-homoserine group. Physical And Chemical Properties Analysis

This compound is a white powder or crystal . It has a density of 1.154 g/cm3 , and a boiling point of 480.5ºC at 760mmHg . Its optical activity is [α]20/D +22.0±1.0°, c = 1 in methanol .Scientific Research Applications

Peptide Analogues in Nucleic Acids Synthesis

The compound was utilized in the synthesis of peptide analogues of DNA, involving L-α-amino-γ-thymine butyric acid and L-Valine subunits. This process involved the reaction of N-Boc-L-homoserine benzylester with N3-benzoylthymine under specific conditions, leading to the production of N-Boc-L-α-amino-γ-N3-benzoylthymine butyric acid benzylester. This intermediate was then employed in solution-phase peptide synthesis (Ceulemans et al., 1995).

Synthesis of 3-Deoxy-l-glycero-tetronic Acid

N-Boc-4-O-benzyl-l-homoserine was subjected to specific reactions leading to the production of 4-O-benzyl-3-deoxy-l-glycero-tetronic acid. This process involved steps like deamination and saponification, showcasing the compound's utility in complex organic syntheses (Lei, Ogawa, & Kováč, 1996).

Native Chemical Ligation

The compound was pivotal in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, enabling native chemical ligation at phenylalanine. This process involved complex chemical reactions, demonstrating its critical role in peptide synthesis and modification (Crich & Banerjee, 2007).

Synthesis of L-α-Vinylglycine

The synthesis of L-α-vinylglycine from L-homoserine lactone utilized this compound. The process included the use of acid-labile protecting groups for amino and carboxyl groups and showcased the compound's role in the efficient production of L-α-vinylglycine (Berkowitz & Smith, 1996).

Synthesis of O-Glycosyl Serine and N-Glycosyl Asparagine

The compound was used in creating a trimethylsilyl enol ether to act as a synthetic equivalent for the homoalanine carbanion. This reagent was key in synthesizing C-glycosyl amino acids, representing its significance in advanced organic chemistry and biochemical applications (Dondoni, Marra, & Massi, 1999).

Beta-Aspartyl Phosphate in ATPase

Research on the red beet plasma membrane ATPase identified the formation of labeled homoserine, suggesting the attachment of the phosphoryl group to the beta-carboxyl side chain of an aspartic acid residue. This study implicates the compound in the understanding of enzymatic processes (Briskin & Poole, 1983).

Mechanism of Action

properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSXKDBZQDOLAL-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)COCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)